molecular formula C14H12N2O B3035024 4-Amino-2-(benzyloxy)benzonitrile CAS No. 284044-40-2

4-Amino-2-(benzyloxy)benzonitrile

Cat. No.: B3035024
CAS No.: 284044-40-2
M. Wt: 224.26 g/mol
InChI Key: BACKXVWDHDEIHG-UHFFFAOYSA-N
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Description

4-Amino-2-(benzyloxy)benzonitrile is an organic compound with the molecular formula C14H12N2O It is a derivative of benzonitrile, characterized by the presence of an amino group at the 4-position and a benzyloxy group at the 2-position on the benzene ring

Mechanism of Action

Target of Action

Benzylic compounds, such as this one, are known to be activated towards free radical attack . This suggests that the compound may interact with biological targets susceptible to free radical mechanisms.

Mode of Action

It’s known that benzylic compounds show enhanced reactivity due to the adjacent aromatic ring . This could imply that 4-Amino-2-(benzyloxy)benzonitrile might interact with its targets through a similar mechanism.

Biochemical Pathways

Benzylic compounds are known to undergo oxidative degradation , which could potentially affect various biochemical pathways in the body.

Result of Action

The compound’s potential for free radical mechanisms could imply a variety of possible effects, depending on the specific targets and pathways involved.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(benzyloxy)benzonitrile typically involves the reaction of 4-nitro-2-(benzyloxy)benzonitrile with a reducing agent to convert the nitro group to an amino group. Common reducing agents used in this process include iron powder in the presence of hydrochloric acid or stannous chloride. The reaction is usually carried out under reflux conditions to ensure complete reduction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(benzyloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The benzonitrile group can be reduced to a benzylamine group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.

Major Products:

    Oxidation: 4-Nitro-2-(benzyloxy)benzonitrile.

    Reduction: 4-Amino-2-(benzyloxy)benzylamine.

    Substitution: Azo compounds with various substituents.

Scientific Research Applications

4-Amino-2-(benzyloxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    4-Aminobenzonitrile: Lacks the benzyloxy group, making it less hydrophobic and potentially less effective in certain applications.

    2-Aminobenzonitrile: Has the amino group at the 2-position, altering its reactivity and binding properties.

    4-Amino-2-methoxybenzonitrile: Contains a methoxy group instead of a benzyloxy group, affecting its solubility and reactivity.

Uniqueness: 4-Amino-2-(benzyloxy)benzonitrile is unique due to the presence of both an amino group and a benzyloxy group, which confer distinct chemical and physical properties. The combination of these functional groups enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

4-amino-2-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-12-6-7-13(16)8-14(12)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACKXVWDHDEIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285322
Record name 4-Amino-2-(phenylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284044-40-2
Record name 4-Amino-2-(phenylmethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284044-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-(phenylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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